N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is a benzothiazole-based propanamide derivative featuring a 4-fluorophenylthioether moiety. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines and its ability to modulate diverse biological targets . The 4-fluorophenylthio group enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS2/c23-15-9-11-16(12-10-15)27-14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)28-22/h1-12H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKHLIJZNWCJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Benzothiazole formation | HCl, EtOH, reflux, 12 hr | 72–85% | |
| Thioether formation | 4-fluorothiophenol, K₂CO₃, DMF, 60°C, 6 hr | 68% | |
| Amide coupling | EDCI, HOBt, DCM, RT, 24 hr | 82% |
Nucleophilic Substitution at Thioether Group
The thioether (-S-) group undergoes nucleophilic displacement under alkaline conditions:
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With Grignard Reagents : Reacts with RMgX (R = alkyl/aryl) in THF to form sulfides.
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With Amines : Substitution with primary/secondary amines (e.g., piperidine) at 80°C yields tertiary thioethers .
Oxidation Reactions
The thioether moiety is oxidized to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) or H₂O₂:
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Product : Sulfone analog with enhanced polarity (Log P reduction from 3.2 → 2.1).
Aromatic Electrophilic Substitution
The benzo[d]thiazole ring participates in electrophilic reactions:
Amide Bond Reactivity
The propanamide group undergoes hydrolysis and condensation:
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Acidic Hydrolysis : HCl (6N), reflux, 8 hr → carboxylic acid.
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Condensation with Hydrazines : Forms hydrazide derivatives for bioactivity studies .
Kinetic Data :
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acidic hydrolysis | 72.5 |
Cross-Coupling Reactions
The aryl thioether participates in palladium-catalyzed couplings:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Propanamide Chain
4-Fluorophenylthio vs. 4-Methoxyphenylthio
The closest structural analog is N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941902-65-4, ). Key differences include:
- Substituent Electronic Effects: The 4-fluoro group is electron-withdrawing, while the 4-methoxy group is electron-donating.
- Molecular Weight : The fluoro derivative has a molecular weight of 406.5 g/mol (calculated), whereas the methoxy analog is 420.6 g/mol .
4-Fluorophenylthio vs. 4-Chlorophenylthio
Compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () introduces a 4-chlorophenyl group and a triazole-thiazole hybrid. The chlorine atom’s larger size and polarizability may enhance hydrophobic interactions compared to fluorine .
Core Heterocycle Modifications
Benzothiazole vs. Thiazole
Compound N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31, ) replaces the benzothiazole with a simpler thiazole ring. 59% for benzothiazole derivatives in ) .
Benzothiazole vs. Triazole
Compounds in incorporate 1,2,4-triazole-thione cores. These derivatives exhibit tautomerism, which can influence solubility and target engagement. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, as confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) .
Anticancer Potential
- Compound 31 () inhibits KPNB1 (a nuclear transport receptor) and shows potent anticancer activity in cell assays, likely due to the 4-fluorophenyl group’s role in enhancing target affinity .
- Benzothiazole-profen hybrids (e.g., 3e in ) demonstrate NSAID-like activity, suggesting that fluorinated benzothiazoles may also modulate cyclooxygenase (COX) pathways .
Anti-inflammatory and Analgesic Effects
Physicochemical Properties
Key Research Findings and Implications
Substituent Effects : Fluorine and methoxy groups on the phenylthio moiety differentially modulate electronic properties and bioactivity. Fluorine’s electronegativity may enhance target binding, while methoxy groups improve solubility .
Heterocycle Impact : Benzothiazole derivatives generally exhibit higher metabolic stability than simpler thiazoles, as evidenced by their prevalence in drug discovery .
Synthetic Challenges : Thioetherification and Suzuki coupling are critical steps for introducing arylthio groups, with yields varying widely (16–59% in ) .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group and a thioether linkage enhances its chemical properties, potentially influencing its biological interactions.
Antimicrobial Activity
A study investigating the antimicrobial properties of various benzo[d]thiazole derivatives found that compounds similar to this compound exhibited notable activity against Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for several derivatives were reported, indicating varying degrees of efficacy:
| Compound ID | MIC (μg/mL) | Activity |
|---|---|---|
| 1 | <64 | Active |
| 5 | 128 | Moderate |
| 3 | >250 | Inactive |
This study highlighted that certain structural features, such as the presence of electron-donating groups, significantly enhance antimicrobial activity .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A recent investigation revealed that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins:
| Compound ID | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 9 | 1.61 | Jurkat |
| 10 | 1.98 | A-431 |
The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly affect cytotoxicity, emphasizing the importance of specific substituents for enhanced activity .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of benzo[d]thiazole derivatives showed that certain modifications led to significant reductions in biofilm formation by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .
- Anticancer Properties : Another study focused on the anticancer effects of thiazole derivatives demonstrated that one compound exhibited an IC50 value lower than doxorubicin against multiple cancer cell lines, indicating superior efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
